molecular formula C18H19NO B1293303 3-Azetidinomethyl-3'-methylbenzophenone CAS No. 898771-22-7

3-Azetidinomethyl-3'-methylbenzophenone

Cat. No. B1293303
M. Wt: 265.3 g/mol
InChI Key: OFIOZHSWLALCNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest due to their potential applications. For instance, the paper titled "Chemoselective electrolytic chlorination of methyl group of 3-methyl-3-butenoate moiety of thiazoline-azetidinone homologues" discusses the chemoselective electrochlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives . This process is performed in a dichloromethane-water-sodium chloride-sulfuric acid system, using either platinum or carbon electrodes. The amount of electricity and the concentration of chloride ions in the media are adjusted to achieve the desired chlorination .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for understanding their chemical behavior. The paper "Synthesis and x-ray structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones" provides an X-ray diffraction analysis of the trans- and cis-isomers of a specific azetidinone derivative . The compound was found to crystallize in a monoclinic system, and the structure was solved by direct methods and refined to a high degree of accuracy. The solid-state structure was also compared with the structure found from NMR studies in solution .

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives can be complex and varied. While the papers provided do not detail reactions specific to 3-Azetidinomethyl-3'-methylbenzophenone, they do indicate that azetidinone derivatives can undergo selective chlorination . This suggests that the compound may also be amenable to similar reactions, which could be useful in further functionalization or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are not explicitly discussed in the provided papers. However, the X-ray structural investigation gives some insight into the solid-state properties of these compounds, such as their crystalline structure and the accuracy to which these structures can be determined . These properties are essential for understanding the reactivity and potential applications of azetidinone derivatives, including 3-Azetidinomethyl-3'-methylbenzophenone.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-5-2-7-16(11-14)18(20)17-8-3-6-15(12-17)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOZHSWLALCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643237
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-3'-methylbenzophenone

CAS RN

898771-22-7
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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